molecular formula C7H5NO2 B145934 2-Benzoxazolinone CAS No. 59-49-4

2-Benzoxazolinone

Cat. No. B145934
CAS RN: 59-49-4
M. Wt: 135.12 g/mol
InChI Key: ASSKVPFEZFQQNQ-UHFFFAOYSA-N
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Patent
US06828341B2

Procedure details

A mixture of oxazolidinone of formula 32 (1.00 g, 2.25 mmol) and 10% Pd/C (150 mg) in THF (50 mL) was shaken under an atmosphere of H2 at 50 psi for 3 hours. The reaction vessel was flushed with N2, then Et3N (1.25 mL) and COCl2 (1.20 mL of a 20% solution in toluene, 2.25 mmol) were added and the reaction stirred for 2 hours. The reaction was quenched with saturated NaHCO3, filtered, and the THF removed under reduced pressure. The aqueous solution was extracted with EtOAc. The organic layer was dried (Na2SO4) and the solvent removed under reduced pressure. Purification by chromatography (silica gel 1:2 to 4:5 EtOAc: hexanes) gave a benzoxazolidinone intermediate (510 mg, 65%): 1H NMR (500 MHz, CD3OD+CDCl3) δ 7.59 (br s, 1H), 7.22 (d, J=8 Hz, 1H), 7.06 (d, J=8 Hz, 1H), 4.76-4.70 (m, 2H), 4.16-4.07 (m, 1H), 3.88-3.84 (m, 1H), 3.44 (br s, 2H), 1.41 (s, 9H); CI-MS (m/z): 350 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula 32
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].[CH2:7]1[CH2:11]O[CH2:9][CH2:8]1>[Pd]>[O:1]1[C:5]2[CH:11]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]1=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(NCC1)=O
Name
formula 32
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was shaken under an atmosphere of H2 at 50 psi for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was flushed with N2
ADDITION
Type
ADDITION
Details
Et3N (1.25 mL) and COCl2 (1.20 mL of a 20% solution in toluene, 2.25 mmol) were added
STIRRING
Type
STIRRING
Details
the reaction stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NaHCO3
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the THF removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel 1:2 to 4:5 EtOAc: hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.